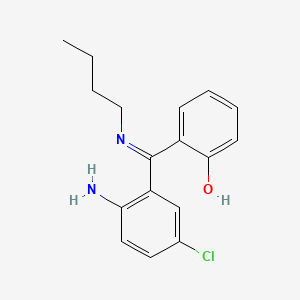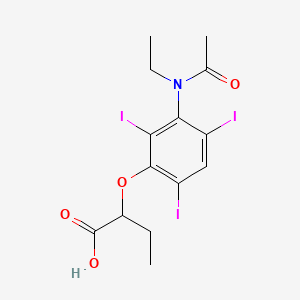![molecular formula C8H14O2 B15348471 Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-](/img/structure/B15348471.png)
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: is a chemical compound with the molecular formula C8H14O2 . It belongs to the class of organic compounds known as oxiranes, which are characterized by a three-membered ring containing one oxygen atom and two carbon atoms. This compound is also referred to as a glycidyl ether derivative due to the presence of the oxirane (epoxide) functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]- typically involves the reaction of 2-ethyl-3-bromopropane with ethylene oxide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylene oxide attacks the bromopropane to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: can undergo various types of chemical reactions, including:
Oxidation: : The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: : The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: : Diols, aldehydes, and carboxylic acids.
Reduction: : Alcohols and other reduced derivatives.
Substitution: : Amides, esters, and thioethers.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: : Investigated for potential therapeutic uses, such as in drug delivery systems and as a precursor for pharmaceuticals.
Industry: : Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]- exerts its effects depends on the specific application
Enzymes: : Acting as an inhibitor or activator of specific enzymes.
Receptors: : Binding to receptors and modulating their activity.
Pathways: : Influencing metabolic or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: is similar to other oxirane derivatives, such as ethylene oxide and propylene oxide . it is unique in its structure and reactivity due to the presence of the ethyl and oxiranyl groups. These structural differences can lead to variations in chemical behavior and applications.
List of Similar Compounds
Ethylene oxide
Propylene oxide
Butylene oxide
Glycidyl methacrylate
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-ethyl-3-[2-(oxiran-2-yl)ethyl]oxirane |
InChI |
InChI=1S/C8H14O2/c1-2-7-8(10-7)4-3-6-5-9-6/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
VPWJJORVYOPDHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(O1)CCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[5-[(hydroxyamino)methylene]-1,3-cyclopentadien-1-YL]-, (E)-(9CI)](/img/structure/B15348393.png)
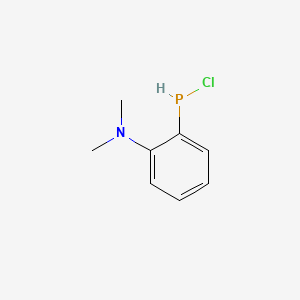
![N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide](/img/structure/B15348418.png)

![N-[(3-methoxy-4-trimethylsilyloxyphenyl)methyl]-9-methyldecanamide](/img/structure/B15348431.png)
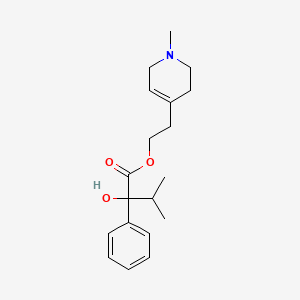

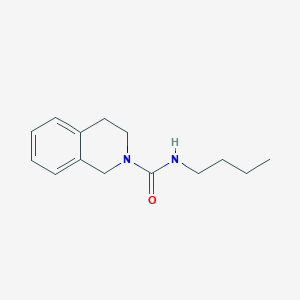
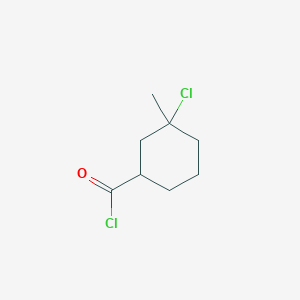
![Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate](/img/structure/B15348455.png)

